KH7

sAC inhibitor tmAC selectivity cAMP signaling

KH7 is the definitive tool for dissecting sAC-specific cAMP signaling. With >30-fold selectivity over transmembrane adenylyl cyclases, it enables unambiguous attribution of cAMP-dependent phenotypes—critical for studies in endothelial apoptosis, neuronal development, and mitochondrial function. Unlike pan-AC inhibitors (MDL-12,330a, SQ22,536) or allosteric alternatives (LRE1), KH7 uniquely combines sAC inhibition with mitochondrial uncoupling activity. For IOP elevation models, KH7 is essential—LRE1 produces opposite effects. Always pair with inactive analog KH7.15 (30-fold less potent) as a negative control. Procure ≥98% HPLC-pure KH7 for reproducible, attributable sAC research.

Molecular Formula C17H15BrN4O2S
Molecular Weight 419.3 g/mol
CAS No. 330676-02-3
Cat. No. B608334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKH7
CAS330676-02-3
SynonymsKH7
Molecular FormulaC17H15BrN4O2S
Molecular Weight419.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2
InChIInChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1
InChIKeyWILMXUAKQKGGCC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KH7 CAS 330676-02-3: A Selective Soluble Adenylyl Cyclase Inhibitor for Discriminating cAMP Signaling Pathways


KH7 (CAS 330676-02-3) is a small-molecule, selective inhibitor of soluble adenylyl cyclase (sAC), a ubiquitously expressed enzyme that produces the second messenger cAMP independently of G protein-coupled receptors [1]. Unlike pan-adenylyl cyclase inhibitors, KH7 does not significantly inhibit transmembrane adenylyl cyclases (tmACs) [1]. This compound is chemically defined as (±)-2-(1H-benzimidazol-2-ylthio)propanoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, with a molecular weight of 419.3 and a purity of ≥98% by HPLC . KH7 enables the pharmacological dissection of sAC-specific signaling events, a capability critical for researchers seeking to attribute cAMP-dependent phenotypes to the correct enzymatic source.

Why Pan-AC Inhibitors and Alternative sAC Probes Cannot Substitute for KH7


Generic or non-selective adenylyl cyclase inhibitors, such as MDL-12,330a or SQ22,536, cannot replace KH7 in experiments requiring the specific interrogation of sAC-dependent pathways, as they concurrently suppress tmAC activity, obscuring the source of cAMP [1]. Similarly, while the allosteric sAC inhibitor LRE1 (CAS 1252362-53-0) represents an alternative tool, it exhibits a distinct mechanism (binding to the bicarbonate activator site) and, in some cellular contexts, divergent effects on physiological parameters like intraocular pressure compared to KH7 [2]. Furthermore, KH7's use of mitochondrial uncoupling as part of its cellular mechanism distinguishes its effects from other sAC inhibitors like 2-OHE, which primarily suppresses respiration [3]. These fundamental mechanistic and phenotypic differences render simple interchange between KH7 and its analogs scientifically invalid and potentially misleading for data interpretation. The following quantitative evidence substantiates KH7's unique and non-interchangeable profile.

KH7 (CAS 330676-02-3) Product-Specific Quantitative Differentiation Evidence


KH7 vs. Pan-AC Inhibitors: Quantified Target Selectivity for sAC over tmAC

KH7 demonstrates high selectivity for soluble adenylyl cyclase (sAC) over transmembrane adenylyl cyclases (tmACs), a key differentiator from pan-AC inhibitors. In cellular assays, KH7 inhibits sAC-dependent cAMP accumulation with an IC50 between 3 and 10 µM. In stark contrast, it remains inert towards tmACs in vitro and in whole cells at concentrations up to 300 µM . This establishes a functional selectivity window exceeding 30-fold for sAC inhibition.

sAC inhibitor tmAC selectivity cAMP signaling adenylyl cyclase

KH7 vs. LRE1: Comparable Cellular Potency for cAMP Inhibition with Distinct Physiological Outcomes

KH7 and LRE1 (an allosteric sAC inhibitor) exhibit similar potency in inhibiting cAMP accumulation in sAC-overexpressing 4-4 cells [1]. Both compounds achieve comparable levels of cAMP suppression. However, they diverge significantly in their in vivo physiological effects. In anesthetized C57BL/6J mice, KH7 (1.25 mM, dissolved in 4 mL/kg DMSO) increases intraocular pressure (IOP) compared to DMSO controls . In contrast, LRE1 decreases IOP when measured by tonometry in nonanesthetized mice [2]. This divergence indicates that target engagement alone does not predict complex physiological outcomes, making the choice between these inhibitors critical.

LRE1 cAMP inhibition sAC allosteric inhibitor intraocular pressure

KH7 vs. Inactive Analog KH7.15: A 30-Fold Potency Difference for Assay Control

KH7 is structurally related to its analog KH7.15, which serves as a valuable negative control. A direct comparison of their inhibitory activity against the GST-PfACβ1-785 enzyme demonstrates a stark difference in potency. KH7 exhibits an approximate IC50 of 5 µM, while KH7.15 shows an approximate IC50 of 150 µM under the same assay conditions [1]. This 30-fold difference in potency confirms that the inhibitory effect is specific to the active pharmacophore of KH7, and KH7.15 is a structurally similar, but biologically inert, control.

KH7.15 negative control structure-activity relationship cAMP assay

KH7 vs. 2-OHE: Distinct Mitochondrial Mechanisms for ATP Production Inhibition

While both KH7 and 2-OHE (2-hydroxyestradiol) are used as sAC inhibitors, they compromise mitochondrial ATP production via distinct mechanisms. Studies in isolated mitochondria and acute brain slices demonstrate that KH7 primarily acts as a classical uncoupler, whereas 2-OHE reduces ATP output mainly by decreasing mitochondrial respiration [1]. This mechanistic divergence means that the observed cellular effects of KH7 may include consequences of mitochondrial uncoupling, a factor not shared by all sAC inhibitors.

mitochondrial uncoupler ATP production 2-OHE bioenergetics

Optimal Scientific and Procurement Application Scenarios for KH7


Dissecting sAC- vs. tmAC-Dependent cAMP Signaling in Cardiovascular or Neuronal Research

KH7 is optimally deployed in studies where the source of cAMP (sAC vs. tmAC) is ambiguous. Its >30-fold selectivity window for sAC over tmACs makes it the reagent of choice for attributing cAMP-dependent phenotypes—such as those in endothelial cell apoptosis or neuronal development—specifically to sAC. This application is grounded in the direct comparative evidence of its target selectivity (Section 3, Evidence Item 1).

Investigating Intraocular Pressure (IOP) Regulation and Glaucoma Pathophysiology

Given the opposite effects of KH7 and LRE1 on intraocular pressure (IOP) in mouse models (KH7 increases IOP, LRE1 decreases IOP) [REFS-2, REFS-3], KH7 is the specific tool for modeling or investigating pathways that elevate IOP. Its use is essential for studies focused on the sAC-dependent mechanisms that contribute to ocular hypertension, a key risk factor for glaucoma.

Mitochondrial Bioenergetics and Metabolic Studies Requiring an Uncoupler Control

KH7 is uniquely suited for experiments exploring the intersection of cAMP signaling and mitochondrial function. Its established role as a classical uncoupler, distinct from other sAC inhibitors like 2-OHE, provides a specific mechanism for modulating ATP production. Researchers can leverage KH7 as a tool to induce mitochondrial uncoupling while simultaneously inhibiting sAC, a dual-action profile not found in its close analogs [2].

Validation of sAC-Specific Phenotypes Using Structurally Related Negative Controls

In any experiment where KH7 produces a significant biological effect, the inclusion of the inactive analog KH7.15 as a negative control is essential to validate specificity. The 30-fold potency difference between the two compounds [3] provides a robust internal control to rule out off-target effects of the chemical scaffold, ensuring that observed results are confidently attributed to sAC inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for KH7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.